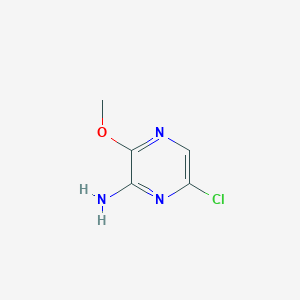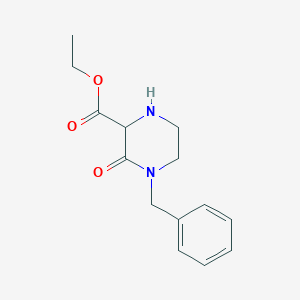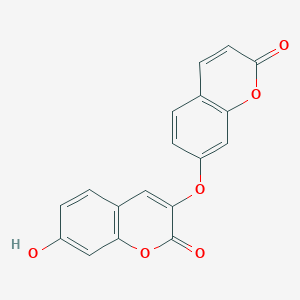
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate is a complex organic compound known for its multifaceted chemical structure, including indole and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound is intricate, often involving several steps. Typically, the process starts with the construction of the indole core, followed by the attachment of quinolin-2-ylmethoxy and 4-chlorobenzyl groups. The introduction of the tert-butylthio and methyl ester functionalities is performed in the final steps. Reagents such as tert-butylthiol, quinoline-2-carbaldehyde, and 4-chlorobenzyl bromide are commonly used, alongside catalysts and solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial-scale production requires optimization for yield and purity. Techniques such as automated synthesis and continuous flow chemistry are employed to streamline the process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using agents like hydrogen peroxide or peracids.
Reduction: Removal of oxygen or addition of hydrogen, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of functional groups, facilitated by nucleophilic or electrophilic agents.
Common Reagents and Conditions: Reagents like sodium hydride, palladium catalysts, and organic solvents (e.g., dichloromethane) are frequently used. Reactions are usually conducted at ambient to elevated temperatures, under inert atmospheres to prevent side reactions.
Major Products: Oxidation can yield sulfoxides or sulfones, reduction often results in the conversion of quinoline to tetrahydroquinoline, and substitution reactions can lead to derivatives with modified functional groups, impacting the compound's properties.
科学研究应用
This compound has significant potential in medicinal chemistry , particularly as a scaffold for developing novel pharmaceuticals. Its unique structure makes it a candidate for targeting specific biological pathways, such as kinase inhibition or receptor modulation. In biology , it is studied for its interactions with cellular proteins and its potential to influence cellular processes. In industry , it finds applications in the development of advanced materials, including light-emitting diodes (LEDs) and organic semiconductors, owing to its electronic properties.
作用机制
The compound's mechanism of action involves its interaction with molecular targets such as enzymes and receptors. For instance, the indole and quinoline moieties can bind to active sites of enzymes, inhibiting their activity. The compound can also modulate signaling pathways by binding to receptors, influencing cellular responses. Its structure allows it to engage in various non-covalent interactions, enhancing its binding affinity and specificity.
相似化合物的比较
Compared to other indole- and quinoline-based compounds, Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate stands out due to its combined functionalities and their synergistic effects. Similar compounds include:
Indole-3-carbinol: : Primarily found in cruciferous vegetables, known for its anticancer properties.
Quinoline: : A basic structure for antimalarial drugs like chloroquine and hydroxychloroquine.
This compound's uniqueness lies in its ability to incorporate multiple pharmacophores, making it a versatile molecule for various applications.
属性
IUPAC Name |
methyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37ClN2O3S/c1-34(2,3)42-32-28-19-27(41-22-26-16-13-24-9-7-8-10-29(24)37-26)17-18-30(28)38(21-23-11-14-25(36)15-12-23)31(32)20-35(4,5)33(39)40-6/h7-19H,20-22H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRXMMIRFNYCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570263 |
Source


|
| Record name | Methyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-[(quinolin-2-yl)methoxy]-1H-indol-2-yl}-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136694-18-3 |
Source


|
| Record name | Methyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-[(quinolin-2-yl)methoxy]-1H-indol-2-yl}-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)







